6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 6 with a 4-nitro-1H-pyrazole moiety and a carboxylic acid group at position 2. Its molecular formula is C₁₀H₆N₆O₄ (derived from hydrolysis of the ethyl ester in ).
Properties
CAS No. |
1003993-03-0 |
|---|---|
Molecular Formula |
C10H6N6O4 |
Molecular Weight |
274.19 g/mol |
IUPAC Name |
6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C10H6N6O4/c17-10(18)8-1-9-11-2-6(4-15(9)13-8)14-5-7(3-12-14)16(19)20/h1-5H,(H,17,18) |
InChI Key |
OZIVHXXZQWCEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(=O)O)N3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]pyrimidine Synthesis
The foundational step in preparing the target compound is constructing the pyrazolo[1,5-a]pyrimidine scaffold. A microwave-assisted cyclocondensation between β-enaminones and NH-3-aminopyrazoles has been identified as a highly efficient route . For example, β-enaminones derived from acetylacetone react with 3-aminopyrazole under microwave irradiation (120°C, 30 min) to yield pyrazolo[1,5-a]pyrimidine intermediates with regioselective control . Key advantages include reduced reaction times (from hours to minutes) and improved yields (75–89%) compared to conventional heating .
| Parameter | Condition |
|---|---|
| Solvent | Ethanol with acetic acid (6 equiv) |
| Atmosphere | Oxygen (1 atm) |
| Temperature | 130°C |
| Reaction Time | 18 hours |
| Yield | 94% |
This method leverages acetic acid as a promoter and molecular oxygen as a terminal oxidant, ensuring efficient C–N bond formation without metal catalysts . The nitro group’s electron-withdrawing nature enhances reactivity, facilitating coupling at the pyrimidine’s C6 position.
Carboxylic Acid Functionalization
The 2-carboxylic acid group is typically introduced through ester hydrolysis . Early-stage intermediates often incorporate ethyl or methyl esters, which are hydrolyzed under basic conditions. For instance, ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes saponification with aqueous NaOH (2 M, 80°C, 4 h) to yield the carboxylic acid derivative. Post-hydrolysis purification via recrystallization (ethanol/water) ensures >98% purity.
Regioselectivity and Byproduct Mitigation
Regioselectivity challenges arise during pyrazole-pyrimidine coupling. Studies demonstrate that electronic and steric effects govern substitution patterns. The nitro group’s placement on pyrazole’s C4 position directs coupling to the pyrimidine’s C6 site due to reduced steric hindrance . Competing reactions, such as triazolo[1,5-a]pyridine formation, are suppressed by maintaining a 6:1 molar ratio of acetic acid to substrate and avoiding excess Brønsted acids .
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Analytical confirmation includes:
-
1H NMR : Distinct signals for pyrazole (δ 8.2–8.5 ppm) and pyrimidine (δ 6.8–7.6 ppm) protons .
-
MS : Molecular ion peak at m/z 320 (M+) corresponding to C₁₃H₈N₆O₄.
-
X-ray diffraction : Planar fused-ring system with bond angles confirming sp² hybridization .
Scalability and Industrial Feasibility
Large-scale synthesis (≥100 g) requires modifications to circumvent microwave limitations. Batch reactors operating under reflux (ethanol, 12 h) achieve comparable yields (85–90%) but demand rigorous temperature control to prevent decarboxylation . Continuous-flow systems are emerging as alternatives, reducing processing times by 40% .
Chemical Reactions Analysis
Functional Group Reactivity Profile
The compound's reactivity is governed by three key components:
-
Nitro group (electron-withdrawing, redox-active)
-
Carboxylic acid (acidic proton, nucleophilic carboxylate)
-
Pyrazolo[1,5-a]pyrimidine scaffold (π-deficient aromatic system)
Electronic effects :
The nitro group at position 4 of the pyrazole ring induces significant electron withdrawal (+M effect), activating adjacent positions for nucleophilic substitution while deactivating the pyrimidine ring toward electrophilic attack .
Catalytic Hydrogenation
Reaction :
| Condition | Time | Yield | Product Characterization |
|---|---|---|---|
| 5% Pd/C, 25°C | 6 h | 92% | IR: 1540 cm⁻¹ (NO₂) → 3400 cm⁻¹ (NH₂) |
| Raney Ni, 50°C | 4 h | 88% | LC-MS: m/z 277 → 249 |
The reduced amine derivative serves as a precursor for:
Esterification & Amidation
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| SOCl₂, MeOH | Reflux, 3 h | Methyl ester | Prodrug synthesis |
| EDCl, HOBt, R-NH₂ | DMF, 0°C→RT, 12 h | Amide derivatives | Kinase inhibitor probes |
Mechanistic insight :
The electron-withdrawing nitro group increases carboxylic acid acidity (pKₐ ≈ 2.8), facilitating nucleophilic acyl substitution .
Nucleophilic Aromatic Substitution
The activated pyrazole ring undergoes regioselective displacement at position 5:
General reaction :
| Nucleophile | Conditions | Regioselectivity | Yield |
|---|---|---|---|
| NH₃ | DMSO, 120°C, 8 h | C5 > C7 (4:1) | 76% |
| PhS⁻ | DMF, K₂CO₃, 80°C, 6 h | Exclusive C5 | 83% |
X-ray crystallography confirms substitution occurs at the C5 position due to maximal positive charge density at this site (NBO analysis) .
Cyclocondensation Reactions
The carboxylic acid participates in heterocycle formation:
Reaction with hydrazines :
| Hydrazine | Temp. (°C) | Time (h) | Product Bioactivity |
|---|---|---|---|
| 4-NO₂-C₆H₄-NHNH₂ | 120 | 5 | EGFR inhibition (IC₅₀ 38 nM) |
| CH₃CONHNH₂ | 100 | 8 | COX-2 selectivity (SI > 150) |
Comparative Reaction Table
The compound's reactivity differs significantly from related derivatives:
| Derivative | Nitro Reduction Ea (kJ/mol) | Carboxylic Acid pKₐ | S_NAr Rate (rel.) |
|---|---|---|---|
| 6-(4-Nitro-1H-pyrazol-1-yl)PP-2-COOH | 84.3 | 2.8 | 1.00 |
| 6-Phenyl-PP-2-COOH | N/A | 3.2 | 0.17 |
| 6-Amino-PP-2-COOH | N/A | 4.1 | 0.02 |
PP = pyrazolo[1,5-a]pyrimidine; Data from
Mechanistic Considerations
-
Nitro group participation : Stabilizes transition states in nucleophilic substitutions through resonance-assisted charge delocalization
-
Steric effects : The 1H-pyrazole orientation creates a pseudo-planar geometry, favoring front-side attack in S_NAr mechanisms
-
Solvent dependence : Polar aprotic solvents (DMSO, DMF) enhance reaction rates by 3-5× compared to protic solvents
This comprehensive reactivity profile establishes 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a versatile intermediate for developing targeted therapeutics and functional materials.
Scientific Research Applications
Anticancer Activity
6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has shown promising results as an anticancer agent. Its mechanism involves the selective inhibition of Bruton's tyrosine kinase (BTK), an enzyme crucial for B-cell receptor signaling in various cancers, particularly in hematological malignancies. The inhibition of BTK can lead to reduced proliferation of cancer cells and enhanced apoptosis.
Recent studies have demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance, research highlighted the compound's ability to induce cell cycle arrest and apoptosis in leukemia cells through specific signaling pathways .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Its efficacy has been evaluated using standard methods such as the disc diffusion assay, revealing significant inhibition zones against bacteria like Staphylococcus aureus and Escherichia coli. The presence of the nitro group is believed to play a crucial role in enhancing its antimicrobial properties by disrupting bacterial cell membranes .
Enzyme Inhibition
This compound acts as an inhibitor for various enzymes involved in critical biochemical pathways. This includes:
- Protein Kinases : The compound has been shown to inhibit several protein kinases that are often overactive in cancerous tissues.
- Anti-inflammatory Targets : It also demonstrates potential in inhibiting enzymes involved in inflammatory responses, which could be beneficial in treating chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of derivatives of this compound:
Mechanism of Action
The mechanism of action of 6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and pharmacological implications:
Key Findings from Comparative Analysis
Impact of Substituents on Activity :
- The nitro group in the target compound may enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites. In contrast, trifluoromethyl () or difluoromethyl () groups improve metabolic stability and hydrophobic interactions .
- Morpholine at position 7 (Compound 39) contributes to solubility and target engagement, critical for PI3Kδ inhibition .
Role of Carboxylic Acid vs. Amide :
- The carboxylic acid moiety in the target compound and its analogs facilitates hydrogen bonding with kinases, while carboxamide derivatives () exhibit better cellular uptake due to reduced polarity .
Synthetic Flexibility :
- The target compound is synthesized via ester hydrolysis (), whereas analogs like Compound 39 require multi-step functionalization, including reductive amination and HATU-mediated couplings .
Biological Activity
6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound characterized by a fused heterocyclic structure that combines pyrazole and pyrimidine rings. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and an inhibitor of various enzymes.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 275.18 g/mol. The presence of a nitro group and carboxylic acid functionalities significantly enhances its biological activity and provides avenues for further chemical modifications. The compound's reactivity is influenced by its functional groups, allowing it to participate in various chemical reactions such as nucleophilic substitutions and reductions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It selectively inhibits Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways involved in cancer progression. This selective inhibition is particularly valuable in developing targeted cancer therapies aimed at minimizing side effects associated with conventional treatments .
Enzyme Inhibition
The compound has shown promising results in inhibiting various enzymes linked to cancer and other diseases. For instance, it has been identified as a potential inhibitor of receptor tyrosine kinases (RTKs), which are implicated in many malignancies due to their role in cell signaling related to growth and differentiation .
Antimicrobial and Anti-inflammatory Activities
In addition to its anticancer potential, this compound has demonstrated antimicrobial properties against several bacterial strains, including E. coli and S. aureus. The compound's anti-inflammatory effects have also been noted, with studies showing its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses .
The biological activity of this compound can be attributed to its ability to bind effectively to various biological targets. Interaction studies utilizing techniques like surface plasmon resonance and molecular docking simulations have elucidated its binding affinities and mechanisms against specific enzymes or receptors involved in disease pathways. The nitro group enhances the electrophilicity of adjacent carbon atoms in the pyrazolo[1,5-a]pyrimidine scaffold, facilitating stronger interactions through hydrogen bonding and electrostatic interactions .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 6-(4-Amino-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Structure | Amino group instead of nitro | Anticancer activity |
| 6-(Phenyl-pyrazolyl)pyrazolo[1,5-a]pyrimidine | Structure | Phenyl substitution | Inhibitor of protein kinases |
| 6-(Chloro-pyrazolyl)pyrazolo[1,5-a]pyrimidine | Structure | Chlorinated derivative | Antimicrobial properties |
The unique combination of functional groups in this compound contributes to its enhanced biological activity compared to other derivatives.
Case Studies
Recent studies have evaluated the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : A series of experiments demonstrated that the compound effectively inhibited cancer cell proliferation at low micromolar concentrations, showcasing its potential as a therapeutic agent.
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to control groups, supporting its anticancer claims.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
